2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid
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Overview
Description
2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid is a complex organic compound that features a benzofuran moiety fused with an imidazopyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the catalytic hydrogenation of benzofuran to form 2,3-dihydrobenzofuran . This intermediate is then subjected to further reactions to introduce the imidazopyrazine ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes and the use of specialized reactors to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but typically involve the use of robust catalysts and controlled reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydrobenzofuran: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
Imidazopyrazines: A class of compounds with similar ring structures but different substituents, leading to varied properties and applications.
Benzofuran derivatives: Compounds with modifications to the benzofuran moiety, offering different biological and chemical properties.
Uniqueness
What sets 2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one apart is its combination of the benzofuran and imidazopyrazine rings, which provides a unique set of chemical and biological properties
Properties
Molecular Formula |
C16H18F3N3O4 |
---|---|
Molecular Weight |
373.33 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H17N3O2.C2HF3O2/c18-14-16-5-4-15-8-12(16)9-17(14)11-1-2-13-10(7-11)3-6-19-13;3-2(4,5)1(6)7/h1-2,7,12,15H,3-6,8-9H2;(H,6,7) |
InChI Key |
SGILOIYJHSNTDW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)N3CC4CNCCN4C3=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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